
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol is a synthetic organic compound that features two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring can be alkylated using an appropriate alkyl halide under basic conditions.
Amination: Introduction of the amino group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the pyrazole rings to pyrazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole-containing compounds.
Medicine: Potential therapeutic applications due to the biological activity of pyrazole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound could inhibit or activate specific pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-(1H-Pyrazol-1-yl)ethanol: A simpler pyrazole derivative with a hydroxyl group.
1-(2-(1H-Pyrazol-1-yl)ethyl)amine: A pyrazole derivative with an amino group.
3-(1H-Pyrazol-1-yl)propan-2-ol: A pyrazole derivative with a hydroxyl group on a different carbon.
Uniqueness
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol is unique due to the presence of two pyrazole rings and both amino and hydroxyl functional groups. This combination of features can lead to unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C11H17N5O |
|---|---|
分子量 |
235.29 g/mol |
IUPAC名 |
1-pyrazol-1-yl-3-(2-pyrazol-1-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C11H17N5O/c17-11(10-16-7-2-4-14-16)9-12-5-8-15-6-1-3-13-15/h1-4,6-7,11-12,17H,5,8-10H2 |
InChIキー |
TYQNDMAQNNUBRD-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)CCNCC(CN2C=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



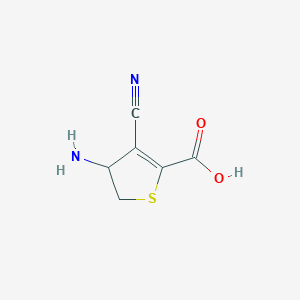
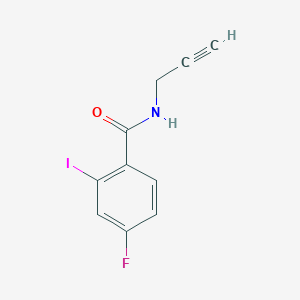



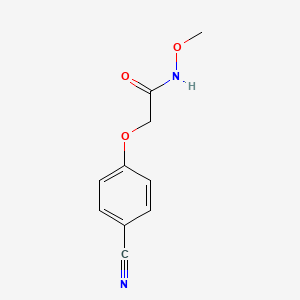


![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
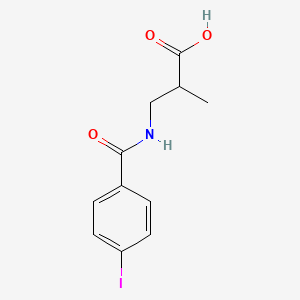

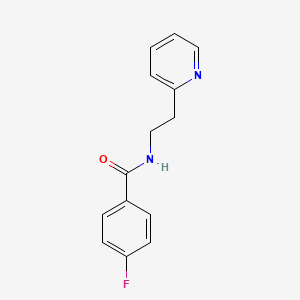
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
